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Abstract

1-lodooctane (CHs3(CH2)7l) is a primary iodoalkane that serves as a versatile reagent and
building block in organic synthesis and materials science. Its reactivity is largely dictated by the
nature of the carbon-iodine (C-I) bond, which is susceptible to nucleophilic attack and homolytic
cleavage. This technical guide provides a comprehensive overview of the theoretical and
computational approaches used to study 1-iodooctane, focusing on its structural properties,
reaction dynamics, and spectroscopic signatures. While direct computational studies on 1-
iodooctane are limited in the literature, this guide extrapolates from theoretical frameworks
and studies on analogous long-chain haloalkanes to provide a detailed understanding of its
behavior. This document is intended to be a valuable resource for researchers employing
computational chemistry to predict and understand the properties and reactivity of 1-
iodooctane and related compounds.

Introduction

1-lodooctane is a colorless to light yellow liquid characterized by its long alkyl chain and a
terminal iodine atom.[1] This structure imparts a dual nature to the molecule: a nonpolar,
flexible hydrocarbon tail and a polar, reactive C-I head. The iodine atom, being a large and
polarizable halogen, makes the C-I bond relatively weak and renders the adjacent carbon atom
electrophilic.[2] These characteristics are central to its utility in a variety of chemical
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transformations, most notably in nucleophilic substitution (Sn2) reactions where iodide is an
excellent leaving group.[2]

Computational and theoretical chemistry provide powerful tools to investigate the intricacies of
1-iodooctane’'s molecular structure, conformational landscape, and reaction mechanisms at an
atomic level of detail. Methodologies such as Density Functional Theory (DFT), ab initio
calculations, and molecular dynamics (MD) simulations can offer insights that complement
experimental findings and guide the design of new synthetic routes and materials.

Physicochemical and Spectroscopic Data

A summary of key experimental and computed physicochemical properties of 1-iodooctane is
presented below. This data serves as a benchmark for computational models.

Table 1: Physicochemical Properties of 1-lodooctane

Property Value Source
Molecular Formula CsHai7l [11[3]
Molecular Weight 240.13 g/mol [4]
Melting Point -46 °C [3]
Boiling Point 225-226 °C [3]
Density 1.33g/mL at 25 °C [3]
Refractive Index (n2°/D) 1.4878 [3]
Dipole Moment 1.88D [5]
LogP 3.7819 [6]

Table 2: Spectroscopic Data for 1-lodooctane
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Spectroscopic Technique Key Features/Notes Source
1H NMR Spectral data available. [1]
13C NMR Spectral data available. [7]

Vapor phase and ATR-IR
Infrared (IR) Spectroscopy ) [1][8]
spectra available.

Raman Spectroscopy Spectral data available. [7]

Fragmentation patterns
Mass Spectrometry (GC-MS) ) [7]
available.

Theoretical and Computational Methodologies
Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT and ab initio methods, are instrumental in
determining the electronic structure, optimized geometry, and vibrational frequencies of 1-
iodooctane.

The first step in most computational studies is to find the minimum energy structure of the
molecule. For 1-iodooctane, this involves optimizing the bond lengths, bond angles, and
dihedral angles of its various conformers. Due to the flexibility of the octyl chain, multiple
conformers exist. The all-trans (anti-periplanar) conformation is generally the lowest in energy
for n-alkanes.

» Expected Bond Lengths and Angles: Based on studies of similar iodoalkanes, the C-I bond
length is expected to be around 2.14 A. The C-C bond lengths will be approximately 1.53-
1.54 A, and C-H bond lengths around 1.09 A. Bond angles are expected to be close to the
tetrahedral angle of 109.5°.

Following geometry optimization, a frequency calculation is typically performed. This serves
two purposes: to confirm that the optimized structure is a true minimum on the potential energy
surface (indicated by the absence of imaginary frequencies) and to predict the infrared and
Raman spectra.[9] The calculated vibrational frequencies can be compared with experimental
spectra to validate the computational model.[7][8]
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Computational methods can provide accurate estimates of thermochemical properties such as
the enthalpy of formation and bond dissociation energies (BDE). The C-I bond dissociation
energy is a key parameter that quantifies the stability of the molecule and is crucial for
understanding its reactivity in radical reactions. For primary iodoalkanes, the C-I BDE is
typically in the range of 210-230 kJ/mol.[2]

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of 1-
iodooctane in the gas phase or in solution. These simulations solve Newton's equations of
motion for a system of atoms, providing insights into conformational changes, solvation, and
transport properties.

The flexible octyl chain of 1-iodooctane can adopt numerous conformations. MD simulations
can explore the conformational landscape and determine the relative populations of different
conformers at a given temperature. This is crucial for understanding how the molecule's shape
influences its reactivity and physical properties.

MD simulations of liquid 1-iodooctane can be used to calculate properties such as density,
viscosity, and diffusion coefficients. These simulations require an accurate force field that
describes the interactions between the molecules.

Key Chemical Reactions and Mechanisms
Nucleophilic Substitution (Sn2) Reactions

1-lodooctane is an excellent substrate for Sn2 reactions due to the low steric hindrance at the
primary carbon and the excellent leaving group ability of the iodide ion.[2]

The general mechanism involves a backside attack by a nucleophile on the carbon atom
bonded to the iodine, leading to an inversion of stereochemistry at the carbon center.

A typical computational workflow to study the Sn2 reaction of 1-iodooctane with a nucleophile
(e.g., CN™) would involve:

o Geometry optimization of the reactants (1-iodooctane and the nucleophile), the transition
state, and the products.
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e Frequency calculations to confirm the nature of the stationary points (reactants and products
as minima, transition state as a first-order saddle point) and to obtain zero-point vibrational
energies (ZPVE).

o Calculation of the potential energy surface (PES) along the reaction coordinate (e.g., the C-
Nu and C-I bond distances) to determine the activation energy barrier.

« Inclusion of solvent effects, often using a polarizable continuum model (PCM), to simulate
the reaction in solution.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Verify Stationary Points
& Get ZPVE

Verify Stationary Points
& Get ZPVE

»( )
| Frequency Calculation
AN
Verify Statignary Points A A
& Get|ZPVE
Verify Stationary Points
& Get ZPVE

e N A
Reactarjt Optimization

Optimize 1-lodooctane Product Optimization Refine Energies
A

Transition State Search | A

—> J

Refine Energies
Optimize Nucleophile |
e J

Characterize Barrier v

\4 vy

PES Scan sfine-Energies » | Solvent Effects (PCM)
( ) > ]

Refine Energies

Refine Energies

Click to download full resolution via product page

Computational Workflow for an Sn2 Reaction Study.

Photodissociation Dynamics
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The C-I bond in 1-iodooctane is susceptible to cleavage upon absorption of ultraviolet (UV)
light. This photodissociation process can proceed through different electronic excited states,
leading to the formation of an octyl radical and an iodine atom.

Theoretical studies on the photodissociation of iodoalkanes often involve the calculation of
potential energy curves along the C-1 bond coordinate for the ground and various excited
states.[10] These calculations help to understand the dissociation pathways and the energy
distribution in the products.
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Simplified Photodissociation Pathway of 1-lodooctane.

Experimental Protocols for Computational
Comparison

Detailed experimental protocols are essential for validating computational results. Below are
outlines for key experiments.
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Protocol: Vibrational Spectroscopy (IR and Raman)

o Sample Preparation: Obtain a pure sample of 1-iodooctane. For IR spectroscopy, a thin film
can be prepared between two KBr or NaCl plates. For Raman spectroscopy, the liquid
sample can be placed in a glass capillary tube.

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for IR analysis and a
dispersive or FT-Raman spectrometer for Raman analysis.

o Data Acquisition: Record the spectra over the appropriate wavenumber range (e.g., 4000-
400 cm~1 for IR and 3500-100 cm~?* for Raman).

o Data Analysis: Identify the characteristic vibrational modes, such as C-H stretching, CH:z
bending, and the C-I stretching frequency (typically found in the far-IR region, around 500-
600 cm~1). Compare the experimental peak positions and intensities with the results from
quantum chemical frequency calculations.
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Computational

Workflow for Comparing Experimental and Computational Vibrational Spectra.

Protocol: Sn2 Reaction Kinetics
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e Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of 1-
iodooctane and a nucleophile (e.g., sodium azide) in a suitable solvent (e.g., acetone).[2]

» Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction
mixture and quench the reaction. Analyze the concentration of the reactant or product using
a suitable technique, such as gas chromatography (GC) or high-performance liquid
chromatography (HPLC).

o Data Analysis: Plot the concentration of the reactant versus time. From the rate law for an
Sn2 reaction (rate = k[1-iodooctane][nucleophile]), determine the second-order rate constant

(k).

o Computational Comparison: Compare the experimentally determined rate constant with the
rate constant calculated from transition state theory using the computationally derived
activation energy.

Conclusion

Theoretical and computational studies provide a powerful lens through which to understand the
structure, reactivity, and dynamics of 1-iodooctane. While specific computational data for this
molecule is not abundant in the current literature, the principles and methodologies described
in this guide, drawn from studies of analogous systems, offer a robust framework for its
investigation. By combining quantum chemical calculations, molecular dynamics simulations,
and close comparison with experimental data, researchers can gain a predictive understanding
of 1-iodooctane's behavior, facilitating its application in drug discovery, organic synthesis, and
materials science. Future computational work focusing specifically on 1-iodooctane would be
invaluable in further refining our understanding of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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